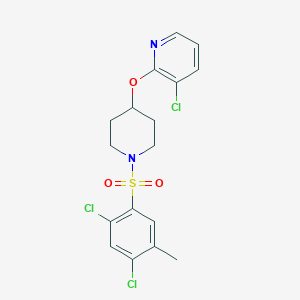

3-Chloro-2-((1-((2,4-dichloro-5-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine

Description

Properties

IUPAC Name |

3-chloro-2-[1-(2,4-dichloro-5-methylphenyl)sulfonylpiperidin-4-yl]oxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl3N2O3S/c1-11-9-16(15(20)10-14(11)19)26(23,24)22-7-4-12(5-8-22)25-17-13(18)3-2-6-21-17/h2-3,6,9-10,12H,4-5,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHMFDRXEPPQOIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCC(CC2)OC3=C(C=CC=N3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Chloro-2-((1-((2,4-dichloro-5-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on diverse research findings, including in vitro studies, structure-activity relationships (SAR), and pharmacological evaluations.

Chemical Structure and Properties

The compound can be described by its molecular formula . Its structure features a pyridine ring substituted with a chloro group and a piperidine moiety linked through an ether bond to a sulfonamide group.

Antimicrobial Activity

Research has demonstrated that derivatives of pyridine and piperidine compounds exhibit significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) : Studies have shown that compounds similar to 3-chloro-2-((1-((2,4-dichloro-5-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine can have MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating strong bactericidal activity .

- Biofilm Inhibition : The ability to inhibit biofilm formation, particularly in Staphylococcus aureus and Staphylococcus epidermidis, has been noted as a crucial mechanism for potential therapeutic applications .

Anticancer Activity

The compound's structural features suggest potential anticancer properties:

- Cell Viability Assays : In vitro studies on cancer cell lines have shown that similar compounds exhibit IC50 values ranging from 0.87 to 12.91 μM against MCF-7 (breast cancer) and MDA-MB-231 cells, suggesting effective growth inhibition compared to standard treatments like 5-Fluorouracil .

- Mechanism of Action : The anticancer activity may be attributed to the induction of apoptosis, as evidenced by increased levels of caspase 9 in treated samples .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various derivatives including those structurally related to the target compound. The results indicated that:

| Compound | MIC (μg/mL) | MBC (μg/mL) | Biofilm Inhibition |

|---|---|---|---|

| Compound A | 0.22 | 0.25 | Yes |

| Compound B | 0.30 | 0.35 | Yes |

| 3-Chloro... | TBD | TBD | TBD |

This data emphasizes the potential of the target compound in developing new antimicrobial agents.

Case Study 2: Anticancer Activity

In a separate investigation focusing on anticancer properties:

| Compound | Cell Line | IC50 (μM) | Apoptosis Induction |

|---|---|---|---|

| Compound C | MCF-7 | 1.75 | Yes |

| Compound D | MDA-MB-231 | 9.46 | Yes |

| 3-Chloro... | TBD | TBD | TBD |

These findings support further exploration into the therapeutic applications of this compound in oncology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Sulfonyl Group

a) 3-Chloro-4-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine (CAS: 2034395-62-3)

- Structure : Differs in the sulfonyl-attached phenyl group (3-chloro-2-methyl vs. 2,4-dichloro-5-methyl).

- Molecular weight : 401.3 g/mol.

- Impact : The absence of a second chlorine and a methyl group at position 5 may reduce steric hindrance and alter binding affinity .

b) 3-Chloro-4-((1-((2-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridine (CAS: 2034395-75-8)

Pyridine Core Modifications

a) 2-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyridine (CAS: 2640897-12-5)

- Structure : Replaces the sulfonyl-piperidine with a piperidin-1-yl group and adds a trifluoromethyl (-CF₃) substituent.

- Molecular weight : 371.8 g/mol.

b) Q12 Derivative (From )

Physicochemical and Spectroscopic Comparisons

Table 1: Key Properties of Selected Compounds

Q & A

Basic Question: What are the recommended synthesis protocols for 3-Chloro-2-((1-((2,4-dichloro-5-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine, and how can purity be ensured?

Methodological Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Sulfonylation of piperidin-4-ol with 2,4-dichloro-5-methylbenzenesulfonyl chloride under basic conditions (e.g., NaOH in dichloromethane) to form the sulfonylated piperidine intermediate .

- Step 2: Coupling the intermediate with 3-chloro-2-hydroxypyridine via nucleophilic substitution, often using polar solvents like DMF or THF to enhance reactivity .

- Purification: Column chromatography or recrystallization is recommended to achieve >98% purity. Analytical techniques such as HPLC (as in ) and ¹H/¹³C NMR should confirm structural integrity .

Advanced Question: How can reaction conditions be optimized to improve yield when introducing diverse sulfonyl groups to the piperidine moiety?

Methodological Answer:

- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) facilitate sulfonylation by stabilizing transition states. highlights their role in similar reactions .

- Catalysis: Acidic catalysts like p-toluenesulfonic acid (used in for analogous couplings) can accelerate substitutions .

- Substituent Effects: Electron-withdrawing groups on the sulfonyl moiety (e.g., dichloro substituents) may reduce steric hindrance, as seen in , where 6n (2,5-dichlorophenylsulfonyl) achieved 87% yield .

Basic Question: What analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer:

- Core Techniques: ¹H/¹³C NMR (to confirm substituent positions), HRMS (for molecular weight validation), and X-ray crystallography (if crystals are obtainable) .

- Contradiction Resolution: Ambiguous NMR peaks (e.g., overlapping signals from piperidine and pyridine protons) can be resolved using 2D NMR (COSY, HSQC) or computational modeling (DFT calculations) to predict shifts .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to evaluate modifications at the pyridine or sulfonyl positions?

Methodological Answer:

- Systematic Substituent Variation: Replace the 2,4-dichloro-5-methylphenyl group with other sulfonyl groups (e.g., 4-methoxyphenyl in ) to assess electronic/steric effects .

- In Vitro Assays: Test derivatives for target binding (e.g., kinase inhibition, as in ’s ALK inhibitor study) using dose-response curves and IC₅₀ calculations .

- Computational Modeling: Dock modified structures into target protein active sites (e.g., using AutoDock Vina) to predict binding affinities .

Basic Question: What safety protocols are essential during synthesis and handling?

Methodological Answer:

- Personal Protective Equipment (PPE): Gloves, goggles, and lab coats to prevent skin/eye contact (H313 hazard in ) .

- Ventilation: Use fume hoods to avoid inhalation (P283 precaution in ) .

- Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose per P501 guidelines .

Advanced Question: How can environmental fate studies be designed to assess the compound’s ecological impact?

Methodological Answer:

- Degradation Pathways: Conduct hydrolysis/photolysis experiments under controlled pH and UV conditions to identify breakdown products .

- Bioaccumulation Testing: Use OECD Test Guideline 305 to measure bioconcentration factors in aquatic organisms .

- Ecotoxicology: Evaluate acute toxicity in Daphnia magna or algae (per ISO 6341) to establish LC₅₀ values .

Advanced Question: How should researchers address discrepancies in reported solubility data across different solvents?

Methodological Answer:

- Controlled Replication: Repeat solubility tests (e.g., shake-flask method) under standardized conditions (25°C, inert atmosphere) .

- Solvent Polarity Analysis: Correlate solubility with solvent Hansen parameters (δD, δP, δH) to identify outliers .

- Thermodynamic Modeling: Use COSMO-RS simulations to predict solubility trends and validate experimental data .

Basic Question: What are the best practices for long-term storage to maintain compound stability?

Methodological Answer:

- Storage Conditions: Keep in amber vials at -20°C under inert gas (N₂ or Ar) to prevent oxidation/hydrolysis .

- Stability Monitoring: Perform periodic HPLC checks (every 6 months) to detect degradation .

Advanced Question: How can in vivo pharmacokinetic studies be optimized for this compound?

Methodological Answer:

- Dosing Strategy: Use staggered administrations in rodent models (e.g., ’s xenograft study) to assess bioavailability .

- Metabolite Profiling: Employ LC-MS/MS to identify phase I/II metabolites in plasma and excretions .

- Tissue Distribution: Radiolabel the compound (¹⁴C or ³H) and quantify accumulation in target organs via scintillation counting .

Advanced Question: What experimental designs are robust for evaluating synergistic effects with other therapeutic agents?

Methodological Answer:

- Combinatorial Screening: Use a checkerboard assay to determine fractional inhibitory concentration (FIC) indices .

- Mechanistic Studies: Perform transcriptomics/proteomics to identify pathways modulated by the combination .

- In Vivo Validation: Test synergy in orthotopic models with controls for additive vs. antagonistic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.